4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one
Description
4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is a complex organic compound featuring both furan and benzofuran moieties
Properties
IUPAC Name |
4-[5-methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-11-4-7-15-14(10-11)18(16-9-6-13(3)20-16)17(21-15)8-5-12(2)19/h4,6-7,9-10H,5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWUYFGPDZNWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(O3)C)CCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one typically involves multi-step organic reactions. One common approach is the condensation of 5-methylfuran-2-carbaldehyde with 3-(5-methylfuran-2-yl)-1-benzofuran-2-ylmethanol under acidic conditions to form the intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction using butan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are employed to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: Synthesized from biomass-derived compounds and used in green chemistry.
Uniqueness
4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is unique due to its dual furan and benzofuran structure, which imparts distinct chemical reactivity and potential biological activities. This structural complexity makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
